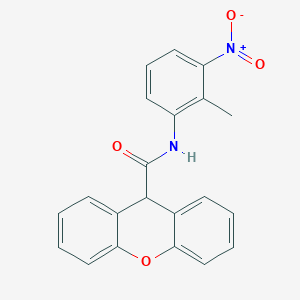![molecular formula C28H25N3O5S2 B11666160 Ethyl 4-methyl-2-({2-oxo-2-phenyl-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B11666160.png)
Ethyl 4-methyl-2-({2-oxo-2-phenyl-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5-(phenylcarbamoyl)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 4-METHYL-2-({2-OXO-2-PHENYL-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes thiophene, phenyl, and carbamoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-METHYL-2-({2-OXO-2-PHENYL-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the phenyl and carbamoyl groups through various coupling reactions. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
ETHYL 4-METHYL-2-({2-OXO-2-PHENYL-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene or phenyl derivatives.
科学的研究の応用
ETHYL 4-METHYL-2-({2-OXO-2-PHENYL-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of ETHYL 4-METHYL-2-({2-OXO-2-PHENYL-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiophene and phenyl groups play a crucial role in the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
ETHYL 4-METHYL-2-({2-OXO-2-PHENYL-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE: can be compared with other thiophene derivatives such as:
Uniqueness
The uniqueness of ETHYL 4-METHYL-2-({2-OXO-2-PHENYL-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C28H25N3O5S2 |
|---|---|
分子量 |
547.6 g/mol |
IUPAC名 |
ethyl 4-methyl-2-[[2-oxo-2-phenyl-1-(thiophene-2-carbonylamino)ethyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C28H25N3O5S2/c1-3-36-28(35)21-17(2)23(26(34)29-19-13-8-5-9-14-19)38-27(21)31-24(22(32)18-11-6-4-7-12-18)30-25(33)20-15-10-16-37-20/h4-16,24,31H,3H2,1-2H3,(H,29,34)(H,30,33) |
InChIキー |
XHRWYFLBKOXVDL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666097.png)
![4-[(1E)-1-{[(Pyridin-2-YL)formamido]imino}ethyl]phenyl acetate](/img/structure/B11666101.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11666102.png)
![ethyl 6-amino-2-(chloromethyl)-5-cyano-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B11666104.png)
![2-methoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11666108.png)
![(5Z)-3-benzyl-5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666115.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11666118.png)
![N-(4-{(1E)-1-[2-(furan-2-ylcarbonyl)hydrazinylidene]ethyl}phenyl)benzenesulfonamide](/img/structure/B11666124.png)
![(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11666131.png)
![2,4-dibromo-6-[(E)-{2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}methyl]phenol](/img/structure/B11666137.png)
![5-(4-Tert-butylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11666143.png)
![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11666146.png)
![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11666150.png)

